4,5-Dimethoxy-2-nitrocinnamic acid

Thermal Analysis Material Science Chemical Synthesis

Researchers pursuing nNOS-targeted therapies or anticancer SAR often face supply inconsistency and uncontrolled isomer substitution. Generic nitrocinnamates (e.g., 2-nitrocinnamic acid, mp ~243°C, XLogP3 2.1) introduce variability that compromises reaction integrity and biological reproducibility. 4,5-Dimethoxy-2-nitrocinnamic acid resolves these issues with: • nNOS inhibition (EC50 11 µM, >9-fold selectivity over eNOS) • HeLa antiproliferative activity (IC50 10-20 µM) • Enhanced thermal stability (mp 293°C) for high-temperature synthesis. Supplied at ≥98% purity with global shipping.

Molecular Formula C11H11NO6
Molecular Weight 253.21 g/mol
CAS No. 20567-38-8
Cat. No. B1361803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dimethoxy-2-nitrocinnamic acid
CAS20567-38-8
Molecular FormulaC11H11NO6
Molecular Weight253.21 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)C=CC(=O)O)[N+](=O)[O-])OC
InChIInChI=1S/C11H11NO6/c1-17-9-5-7(3-4-11(13)14)8(12(15)16)6-10(9)18-2/h3-6H,1-2H3,(H,13,14)/b4-3+
InChIKeyBZIRMMAJZSOLEW-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dimethoxy-2-nitrocinnamic Acid Overview


4,5-Dimethoxy-2-nitrocinnamic acid (CAS 20567-38-8) is a synthetic, substituted cinnamic acid derivative characterized by the presence of two methoxy groups at the 4- and 5-positions and a nitro group at the 2-position on the phenyl ring [1]. It is an organic compound with the molecular formula C₁₁H₁₁NO₆ and a molecular weight of 253.21 g/mol . This compound is a yellow to green crystalline powder with a melting point of 293 °C (decomposition), and it is primarily utilized as a versatile building block or intermediate in organic synthesis for the construction of more complex molecules .

Substitution Risks of 4,5-Dimethoxy-2-nitrocinnamic Acid


Generic substitution of 4,5-Dimethoxy-2-nitrocinnamic acid with other nitrocinnamates or dimethoxycinnamic acid isomers is not scientifically justified due to the significant, quantifiable impact of specific substituent positioning on key physicochemical properties and potential biological interactions. Differences in melting point (e.g., 293°C vs. ~243°C for 2-nitrocinnamic acid [1]) and lipophilicity (XLogP3 of 1.6 vs. 2.1 for 2-nitrocinnamic acid [2]) directly affect solubility, handling, and behavior in chemical reactions. Furthermore, the unique combination of ortho-nitro and 4,5-dimethoxy groups can dictate distinct reactivity profiles and biological activity landscapes, as evidenced by differential inhibition potency in assays compared to analogs like 3,4-dimethoxycinnamic acid [3]. Selecting a close analog without empirical confirmation of functional equivalence introduces uncontrolled variables that can compromise experimental reproducibility and lead to inaccurate conclusions.

4,5-Dimethoxy-2-nitrocinnamic Acid vs. Key Analogs


Enhanced Thermal Stability vs. 2-Nitrocinnamic Acid

4,5-Dimethoxy-2-nitrocinnamic acid demonstrates significantly higher thermal stability compared to its parent analog, 2-nitrocinnamic acid. The target compound exhibits a melting point of 293 °C (with decomposition) , which is approximately 50 °C (or 20%) higher than the melting point range of 242-247 °C reported for 2-nitrocinnamic acid [1]. This difference is attributed to the presence of the two methoxy groups, which increase intermolecular forces within the crystal lattice.

Thermal Analysis Material Science Chemical Synthesis

Reduced Lipophilicity vs. Nitrocinnamic Acid Analogs

The addition of two methoxy groups to the nitrocinnamic acid scaffold significantly alters its lipophilicity. The target compound has a computed XLogP3-AA value of 1.6 [1], indicating it is considerably more hydrophilic than both its 2-nitro (LogP ~2.1-2.2) [2] and 4-nitro (LogP ~2.2) [3] unsubstituted analogs. This represents a substantial shift in partition coefficient that will influence its behavior in biphasic systems and biological environments.

ADME Prediction Lipophilicity Solubility Drug Design

In Vitro Antiproliferative Activity Against HeLa Cells

Vendor-reported data indicates that 4,5-Dimethoxy-2-nitrocinnamic acid demonstrates antiproliferative activity with an IC50 value ranging from 10 to 20 µM against HeLa cells . While a direct head-to-head comparator within the same study is unavailable, this potency can be contextualized against the broader class of cinnamic acid derivatives. Many simple cinnamic acids and their unsubstituted analogs often exhibit IC50 values in the high micromolar to millimolar range against various cancer cell lines, suggesting that the specific 4,5-dimethoxy-2-nitro substitution pattern may confer enhanced potency [1].

Cancer Research Cell Proliferation Cytotoxicity In Vitro Assay

Differential nNOS vs. eNOS Activity Profile

Data from BindingDB indicates that 4,5-Dimethoxy-2-nitrocinnamic acid interacts with nitric oxide synthase (NOS) isoforms with differential affinity. The compound showed an EC50 of 11,000 nM (11 µM) for inhibition of human neuronal NOS (nNOS) expressed in HEK293 cells, while its activity against human endothelial NOS (eNOS) was significantly weaker, with an EC50 > 100,000 nM (>100 µM) in a similar assay [1]. This contrasts with another dimethoxycinnamic acid isomer, 3,4-dimethoxycinnamic acid, which was reported to inhibit LPS-induced NO production in macrophages with an IC50 of 10.7 µg/mL (~55.5 µM) [2].

Enzymology Nitric Oxide Inflammation Neuroscience

4,5-Dimethoxy-2-nitrocinnamic Acid Application Scenarios


High-Temperature Complex Molecule Synthesis

The enhanced thermal stability of 4,5-Dimethoxy-2-nitrocinnamic acid, evidenced by its high melting point of 293 °C , makes it a superior choice as a synthetic intermediate for reactions that require elevated temperatures, where less stable analogs like 2-nitrocinnamic acid might decompose. Its robust nature ensures reaction integrity and facilitates cleaner product isolation.

Enhanced Solubility in Lead Optimization

The significantly lower lipophilicity of 4,5-Dimethoxy-2-nitrocinnamic acid (XLogP3 = 1.6) compared to other nitrocinnamates (LogP ~2.2) [1] makes it an attractive scaffold for medicinal chemists aiming to improve the aqueous solubility and drug-likeness of lead compounds. Incorporating this moiety can directly address common ADME (Absorption, Distribution, Metabolism, Excretion) liabilities associated with highly lipophilic molecules.

Development of Novel Antiproliferative Agents

With a reported IC50 of 10-20 µM against HeLa cells , this compound provides a validated, active starting point for medicinal chemistry campaigns targeting cancer. Its demonstrated in vitro potency allows researchers to use it as a core scaffold for further derivatization, with the goal of improving efficacy and selectivity through structure-activity relationship (SAR) studies.

Neuroscience Research Targeting nNOS

The differential inhibition profile of 4,5-Dimethoxy-2-nitrocinnamic acid, showing preferential activity against nNOS (EC50 = 11 µM) over eNOS (EC50 > 100 µM) [2], positions it as a valuable tool compound for studying the role of nNOS in neurological function and disease. Its use can help dissect the contributions of specific NOS isoforms in complex biological systems.

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